molecular formula C13H8F3NO B4699227 N-(2,6-difluorophenyl)-3-fluorobenzamide

N-(2,6-difluorophenyl)-3-fluorobenzamide

Cat. No. B4699227
M. Wt: 251.20 g/mol
InChI Key: KFMWYOXWMNFWGL-UHFFFAOYSA-N
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Description

“N-(2,6-difluorophenyl)-3-fluorobenzamide” is a chemical compound that likely contains a benzamide group (a carboxamide derived from benzoic acid) attached to a phenyl group with fluorine substitutions .


Synthesis Analysis

While specific synthesis methods for “N-(2,6-difluorophenyl)-3-fluorobenzamide” are not available, similar compounds are often synthesized through various methods such as oxidative polymerization and RhIII-catalyzed heteroarylation .

Scientific Research Applications

RhIII-Catalyzed Heteroarylation

An efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group has been disclosed . This achievement could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of N-(2,6-difluorophenyl)-3-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

N-(2,6-difluorophenyl)-3-fluorobenzamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to a halt in the cell cycle progression, thereby preventing cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . The downstream effects include the prevention of DNA replication and mitosis, leading to cell cycle arrest. This can result in the death of rapidly dividing cells, such as cancer cells.

Result of Action

The molecular effect of N-(2,6-difluorophenyl)-3-fluorobenzamide’s action is the inhibition of CDK2 activity . On a cellular level, this leads to cell cycle arrest, preventing cell division and potentially leading to cell death. This can be particularly effective against rapidly dividing cells.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-4-1-3-8(7-9)13(18)17-12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMWYOXWMNFWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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